Fenilhidantoínas

Phenylhydantoins are a class of heterocyclic compounds widely used in the pharmaceutical industry due to their versatile chemical properties and structural diversity. These compounds contain a core structure consisting of a 1,5-benzodiazepine ring with a phenyl substituent attached to nitrogen. Phenylhydantoins exhibit significant potential as anticonvulsant agents due to their ability to modulate sodium channels in the central nervous system. They are also employed in the synthesis of other heterocyclic derivatives and as intermediates in organic chemistry research.

Phenylhydantoins have been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making them valuable in developing therapeutic agents for neurological disorders such as epilepsy and neuropathic pain. Their structural modifications can lead to the development of compounds with improved pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and safety. The synthesis of phenylhydantoins involves complex organic reactions, including Friedel-Crafts alkylation, amidation, and reduction processes.

These compounds are typically prepared using well-established synthetic routes involving careful control over reaction conditions to ensure high yield and purity. Due to their broad applications in medicinal chemistry, phenylhydantoin derivatives continue to be of significant interest for researchers aiming to discover novel drugs with enhanced therapeutic profiles.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

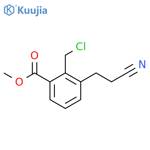

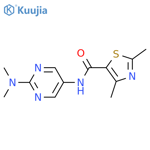

|

2,4-Imidazolidinedione, 5-methoxy-5-(4-methoxyphenyl)-3-methyl- | 921214-62-2 | C12H14N2O4 |

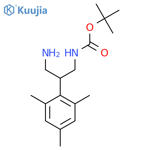

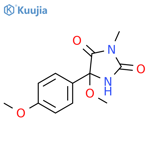

|

Methetoin | 525599-67-1 | C12H14N2O2 |

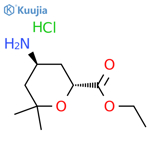

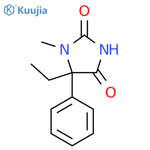

|

2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl- | 5696-06-0 | C12H14N2O2 |

Literatura Relacionada

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Fornecedores recomendados

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados